![molecular formula C16H17NO7S2 B2855432 methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034585-66-3](/img/structure/B2855432.png)
methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
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Description
Methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17NO7S2 and its molecular weight is 399.43. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound’s structure suggests that it might interact with its targets through hydrogen bonding and hydrophobic interactions . The hydroxyethyl and sulfamoyl groups could potentially form hydrogen bonds with amino acid residues in the target proteins, while the benzodioxin and thiophene moieties might contribute to hydrophobic interactions .
Biochemical Pathways
Based on the structural similarity to other benzodioxin and thiophene derivatives, it might be involved in pathways related to cellular signaling, oxidative stress, or protein synthesis .
Pharmacokinetics
The presence of polar groups (hydroxyethyl and sulfamoyl) and nonpolar groups (benzodioxin and thiophene) in its structure suggests that it might have a balanced lipophilicity and hydrophilicity, which could potentially influence its absorption and distribution in the body .
Result of Action
Further experimental studies are required to elucidate the specific effects of this compound at the molecular and cellular levels .
properties
IUPAC Name |
methyl 3-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S2/c1-22-16(19)15-14(4-7-25-15)26(20,21)17-9-11(18)10-2-3-12-13(8-10)24-6-5-23-12/h2-4,7-8,11,17-18H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYNJADHRBVMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate |
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